Methyl 2,4-Difluoro-5-(trifluoromethyl)benzoate
Description
19F NMR Analysis
The 19F NMR spectrum provides critical information about fluorine environments:
| Fluorine Environment | Chemical Shift (δ, ppm) | Multiplicity | Source |
|---|---|---|---|
| Trifluoromethyl (CF₃) | -63.5 to -98.0 | Singlet | |
| Aromatic fluorine (2- and 4-) | -110 to -115 | Doublet |
The trifluoromethyl group resonates as a singlet due to symmetry, while the aromatic fluorines exhibit coupling with adjacent protons (J ≈ 8–12 Hz).
1H NMR and IR Data
The deshielding of aromatic protons reflects the electron-withdrawing effects of the substituents, while the ester carbonyl stretch confirms the integrity of the ester functional group.
Thermodynamic Properties and Phase Behavior
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 240.13 g/mol | |
| LogP (Partition Coefficient) | 2.77 | |
| Topological Polar Surface Area (TPSA) | 26.3 Ų |
Phase behavior :
- Melting point : Not explicitly reported, but fluorinated benzoates typically exhibit moderate melting points (50–100°C) due to low molecular weight and weak intermolecular forces.
- Thermal stability : Stable under inert atmospheres but may decompose above 200°C.
Solubility Parameters and Partition Coefficients
| Parameter | Value | Source |
|---|---|---|
| Solubility in Water | Low (estimated <0.1 g/L) | |
| Solubility in Organic Solvents | High (e.g., DCM, THF) | |
| LogP | 2.77 (moderate lipophilicity) |
The trifluoromethyl group enhances lipophilicity, favoring partitioning into organic phases. The low TPSA and absence of hydrogen-bond donors minimize aqueous solubility, making it suitable for applications in non-polar environments.
Properties
IUPAC Name |
methyl 2,4-difluoro-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c1-16-8(15)4-2-5(9(12,13)14)7(11)3-6(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYCZGDHAGNYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Trifluoromethylation Using Langlois Reagent
A widely adopted method involves sodium trifluoromethanesulfinate (Langlois reagent, CF₃SO₂Na) for radical trifluoromethylation. This approach, detailed in patent US20140135497A1, utilizes aqueous conditions with tert-butyl hydroperoxide (TBHP) as an oxidizer and ferrous sulfate (FeSO₄) as a catalyst.
Procedure :
- Reaction Setup : Uracil or analogous substrates are combined with CF₃SO₂Na (3 equivalents) in water.
- Oxidation : TBHP (5 equivalents) is added dropwise at 0–2°C, followed by warming to 20–22°C.
- Workup : The product is extracted with ethyl acetate or isolated via aqueous phase concentration.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 55% (assay) | |
| Reaction Time | 22 hours | |
| Catalyst | FeSO₄ (0.04 equivalents) |
This method avoids hazardous gaseous reagents (e.g., CF₃I) and employs water as a solvent, aligning with green chemistry principles.
Fluorination Methods
Halogen Exchange (Halex Reaction)
Esterification of the Carboxylic Acid Intermediate
Acid-Catalyzed Esterification
The final step involves converting 2,4-difluoro-5-(trifluoromethyl)benzoic acid to its methyl ester using methanol and sulfuric acid.
Procedure :
- Reaction : The acid (1 equivalent) is refluxed with methanol (excess) and H₂SO₄ (0.1 equivalents) for 6–8 hours.
- Workup : The ester is isolated via distillation or column chromatography.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–90% | |
| Purity | ≥98% |
Integrated Synthetic Routes
Sequential Trifluoromethylation and Fluorination
A plausible route combines radical trifluoromethylation and Halex fluorination:
- Trifluoromethylation : Introduce CF₃ at position 5 using CF₃SO₂Na/TBHP.
- Fluorination : Replace chlorine/bromine at positions 2 and 4 with fluorine via KF.
- Esterification : Convert the acid to methyl ester.
Advantages :
Analytical Characterization
The final product is validated using:
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-Difluoro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: Methyl 2,4-difluoro-5-(trifluoromethyl)benzyl alcohol.
Oxidation: 2,4-Difluoro-5-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 2,4-Difluoro-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2,4-Difluoro-5-(trifluoromethyl)benzoate depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The presence of fluorine atoms can enhance the compound’s stability and binding affinity to molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
Methyl 2,4-Difluoro-5-nitrobenzoate
- Key Difference: Replaces the trifluoromethyl group at position 5 with a nitro (-NO₂) group.
- Impact : The nitro group is a stronger electron-withdrawing substituent than trifluoromethyl, which may increase electrophilicity at the aromatic ring but reduce stability under reducing conditions. This compound is used as a precursor in pharmaceutical intermediates, as seen in patent applications .
2,5-Difluoro-4-(trifluoromethyl)benzoic Acid
- Key Difference : The carboxylic acid functional group replaces the methyl ester.
- Impact : The free carboxylic acid enhances hydrogen-bonding capacity and solubility in polar solvents compared to the ester. However, the ester form (target compound) offers better lipophilicity for membrane permeability in drug design .
2,4-Difluoro-5-(trifluoromethoxy)benzamide
- Key Difference : Substitution of the ester group with an amide (-CONH₂) and replacement of the trifluoromethyl group with trifluoromethoxy (-OCF₃).
- This alters reactivity in nucleophilic aromatic substitution reactions .
Functional Group Comparisons
| Compound Name | Functional Group | Substituents (Positions) | Molecular Formula (Example) | Key Property Differences |
|---|---|---|---|---|
| Methyl 2,4-Difluoro-5-(trifluoromethyl)benzoate | Methyl ester | 2-F, 4-F, 5-CF₃ | C₉H₅F₅O₂ | High lipophilicity, moderate polarity |
| 2,5-Difluoro-4-(trifluoromethyl)benzoic acid | Carboxylic acid | 2-F, 5-F, 4-CF₃ | C₈H₃F₅O₂ | Higher solubility in water |
| Methyl 2,4-difluoro-5-nitrobenzoate | Methyl ester | 2-F, 4-F, 5-NO₂ | C₈H₅F₂NO₄ | Enhanced electrophilicity |
| 2,4-Difluoro-5-(trifluoromethoxy)benzamide | Amide | 2-F, 4-F, 5-OCF₃ | C₈H₄F₅NO₂ | Increased hydrogen-bonding capacity |
Physicochemical Properties
- HPLC Retention Behavior :
- This compound is expected to exhibit a shorter retention time than methyl 2,4-difluoro-5-nitrobenzoate due to the trifluoromethyl group’s lower polarity compared to nitro. For reference, structurally complex esters with trifluoromethyl groups in patents show retention times between 1.17–1.41 minutes under reverse-phase conditions .
- Similarity Scores :
- The target compound shares a structural similarity score of 0.98–1.00 with 2,5-difluoro-4-(trifluoromethyl)benzoic acid, indicating nearly identical substitution patterns except for the ester/acid functional group .
Biological Activity
Methyl 2,4-Difluoro-5-(trifluoromethyl)benzoate is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its antimicrobial properties, insecticidal activity, and implications in pharmaceutical and agrochemical applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H6F5O2 and a molecular weight of 254.15 g/mol. The presence of fluorine atoms at the 2 and 4 positions, along with a trifluoromethyl group at the 5 position, significantly influences its chemical behavior and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H6F5O2 |
| Molecular Weight | 254.15 g/mol |
| Fluorine Substituents | 2 (at positions 2 and 4), 1 (trifluoromethyl at position 5) |
Antimicrobial Activity
Research indicates that many fluorinated benzoates exhibit notable antibacterial and antifungal activities. This compound is no exception, showing promising results against various microbial strains. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal pathogens.
Case Study: Antibacterial Efficacy
In a laboratory setting, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate that this compound possesses significant antibacterial properties, which could be leveraged in developing new antimicrobial agents.
Insecticidal Activity
The compound has also been investigated for its insecticidal properties . Related compounds have demonstrated effectiveness against various insect pests, suggesting potential applications in agrochemicals. Preliminary studies suggest that this compound could act as an effective insecticide due to its structural similarities to other known insecticidal agents.
Pharmacological Implications
The unique structure of this compound may enhance its stability and reactivity compared to non-fluorinated analogs. This characteristic is particularly relevant in drug design, where fluorinated compounds often exhibit improved pharmacokinetic profiles. For instance, the trifluoromethyl group is known to increase lipophilicity and metabolic stability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2,4-Difluoro-5-(trifluoromethyl)benzoate, and how can reaction conditions be systematically optimized?
- Methodological Answer : A common approach involves fluorination and trifluoromethylation of benzoate precursors. For example, halogen exchange reactions using cesium fluoride in polar aprotic solvents (e.g., DMSO) at elevated temperatures (80–120°C) can enhance fluorination efficiency . Monitoring reaction progress via LCMS (e.g., m/z 902.1 [M+H]+ detection ) and optimizing solvent polarity (e.g., N,N-dimethylformamide for solubility ) are critical. Yield improvements often require iterative adjustments to stoichiometry (e.g., 1.5–2.0 equivalents of fluorinating agents) and reaction time (2–24 hours) .
Q. Which purification techniques are most effective for isolating this compound from complex reaction mixtures?
- Methodological Answer : Reverse-phase HPLC with C18 columns (e.g., YMC-Actus Triart C18, 5 μm particle size) and mobile phases like acetonitrile/water (0.1% formic acid) achieves high purity (>95%) . For scale-up, column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended. Post-purification analysis should include retention time validation (e.g., 1.17–1.41 minutes under SMD-FA05 conditions ) and LCMS to confirm molecular ion peaks .
Q. How can spectroscopic characterization (NMR, LCMS) be optimized for this compound?
- Methodological Answer :
- NMR : Use deuterated chloroform (CDCl₃) for solubility. Expect distinct ¹⁹F NMR signals for 2,4-difluoro (δ ~ -110 to -120 ppm) and CF₃ (δ ~ -60 to -70 ppm) groups. ¹H NMR should show a singlet for the methyl ester (δ ~ 3.9 ppm) .
- LCMS : Electrospray ionization (ESI+) in acetonitrile/water with 0.1% formic acid enhances ionization efficiency. Target m/z: [M+H]+ = 255.03 (calculated) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., CF₃, F) influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The trifluoromethyl and fluorine groups deactivate the aromatic ring, directing NAS to the para position relative to the ester group. Computational modeling (DFT) can predict activation energies and regioselectivity. Experimentally, monitor reaction kinetics under varying temperatures (25–80°C) and nucleophile strengths (e.g., amines vs. alkoxides) . X-ray crystallography (via SHELX ) can resolve steric/electronic effects on transition states.
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or LCMS adducts)?
- Methodological Answer :
- Unexpected NMR Splitting : Re-measure in anhydrous solvent to exclude water interference. For diastereotopic splitting, use COSY or NOESY to confirm spatial proximity of protons .
- LCMS Adducts : Add 0.1% ammonium formate to suppress sodium/potassium adducts. For persistent adducts, use high-resolution MS (HRMS) to distinguish isotopic patterns .
Q. How can computational methods predict the compound’s behavior in catalytic systems (e.g., Suzuki coupling)?
- Methodological Answer : Perform DFT calculations (Gaussian or ORCA) to map frontier molecular orbitals (HOMO/LUMO) and predict reactivity with palladium catalysts. Compare computed activation barriers with experimental yields under varying conditions (e.g., ligand choice: Xantphos vs. SPhos ). Validate predictions via kinetic studies (e.g., monitoring by in-situ IR for C-F bond cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
